Rotigotine

Description

Properties

IUPAC Name |

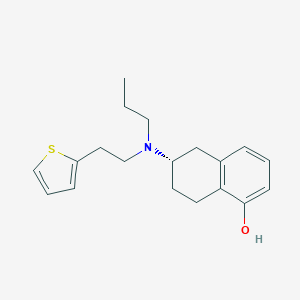

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQYTPMOWPVWEJ-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046772 |

Source

|

| Record name | Rotigotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Lipophilic and poorly soluble in water at neutral pH. Solubility increases at more acidic pH. |

Source

|

| Record name | ROTIGOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

99755-59-6 |

Source

|

| Record name | Rotigotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99755-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rotigotine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099755596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotigotine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rotigotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-, (6S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROTIGOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4T8BO2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROTIGOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Rotigotine mechanism of action on D1, D2, D3 receptors

An In-Depth Technical Guide to the Mechanism of Action of Rotigotine on D1, D2, and D3 Dopamine Receptors

Abstract

This compound is a non-ergoline dopamine agonist utilized in the management of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2] Its therapeutic efficacy is rooted in a unique and broad pharmacological profile, characterized by potent agonist activity across multiple dopamine receptor subtypes. This guide provides a detailed examination of this compound's mechanism of action at the D1, D2, and D3 dopamine receptors. We will dissect its binding affinities, functional potencies, and the subsequent intracellular signaling cascades it initiates. Furthermore, this document furnishes detailed experimental protocols for the in-vitro characterization of such a compound, offering researchers a validated framework for investigation.

The Dopamine Receptor Landscape: D1-like and D2-like Families

Dopamine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are central to numerous physiological processes, including motor control, cognition, motivation, and reward.[3] These receptors are broadly classified into two families based on their genetic structure, pharmacological properties, and primary signaling mechanisms.[4]

-

D1-like Receptors (D1 and D5): These receptors are primarily coupled to the Gαs or Gαolf G-protein.[5] Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][[“]] This, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[3][7]

-

D2-like Receptors (D2, D3, and D4): This family of receptors couples to the Gαi/o class of G-proteins.[4][8] Agonist stimulation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[9] Beyond cAMP modulation, the βγ subunits of the activated G-protein can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[10]

This compound's Binding and Functional Profile: A Multi-Receptor Agonist

This compound distinguishes itself from many other dopamine agonists, such as ropinirole and pramipexole, through its significant activity at D1-like receptors in addition to its potent effects on the D2-like family.[11][12] This broad-spectrum agonism is more akin to that of apomorphine.[11][12]

Receptor Binding Affinity

Binding assays quantify the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). A lower Ki value denotes a higher binding affinity. This compound demonstrates a high affinity for D2-like receptors, with a particular preference for the D3 subtype, and a comparatively lower, yet pharmacologically relevant, affinity for the D1 receptor.[11][13]

Table 1: this compound Binding Affinities (Ki) at Human Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| D1 | 83 | [13] |

| D2 | 13.5 | [13] |

| D3 | 0.71 |[13] |

Data synthesized from Scheller et al., 2009.[13]

Functional Potency and Efficacy

While binding affinity describes the strength of interaction, functional assays are crucial to determine the cellular response elicited by the ligand. This compound acts as a full agonist at human D1, D2, and D3 receptors.[11][13] Notably, despite a lower binding affinity for the D1 receptor compared to D2/D3 receptors, its functional potency at D1 is remarkably high and comparable to its potency at D2 and D3 receptors.[11][12] This discrepancy between binding and function can be attributed to factors like receptor reserve and different receptor affinity states.[11]

Table 2: this compound Functional Potencies (pEC50) at Human Dopamine Receptors

| Receptor Subtype | Functional Potency (pEC50) | Reference |

|---|---|---|

| D1 | 9.0 | [11] |

| D2 | 8.6 - 9.4 | [11] |

| D3 | 9.7 |[11] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data from Wood et al., 2015.[11]

This potent D1 receptor agonism is a key differentiator for this compound, as many conventional dopamine agonists used in PD lack significant activity at this receptor subtype.[11][12] In vivo studies confirm that this compound stimulates both D1 and D2 receptors, unlike D2/D3-selective agonists such as pramipexole.[14][15]

Intracellular Signaling Pathways Activated by this compound

By acting as an agonist at both D1-like and D2-like receptors, this compound concurrently stimulates opposing canonical signaling pathways, leading to a complex modulation of neuronal function.

D1 Receptor-Mediated Signaling

Activation of D1 receptors by this compound initiates the Gαs/olf-adenylyl cyclase-cAMP-PKA signaling cascade.[5][[“]] This pathway is critical for modulating neuronal excitability and synaptic plasticity.[[“]]

Caption: this compound-activated D1 receptor signaling pathway.

D2 and D3 Receptor-Mediated Signaling

Simultaneously, this compound's binding to D2 and D3 receptors activates Gαi/o proteins.[8][9] This inhibits adenylyl cyclase, reducing cAMP production and counteracting the D1-mediated signal at the level of this second messenger. This pathway is fundamental to the modulatory role of presynaptic D2 autoreceptors, which regulate dopamine synthesis and release.[16]

Caption: this compound-activated D2/D3 receptor signaling pathway.

Experimental Protocols for Mechanistic Characterization

To ensure scientific integrity, the characterization of a compound like this compound relies on robust and reproducible in-vitro assays. The following protocols provide a self-validating framework for determining receptor binding affinity and functional potency.

Radioligand Competition Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand of known affinity for binding to the target receptor.

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

-

Receptor Preparation: Homogenize cultured cells (e.g., CHO-K1 or HEK293) stably expressing the human dopamine receptor subtype (D1, D2, or D3) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[17]

-

Assay Setup: Perform the assay in a 96-well plate. To each well, add:

-

Receptor membrane preparation.

-

A fixed concentration of a suitable radioligand (typically at or near its Kd value).

-

Varying concentrations of the unlabeled test compound (this compound) or buffer for total binding controls. For non-specific binding (NSB), add a high concentration of a known unlabeled antagonist.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[17]

-

Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. This step separates the receptor-bound radioligand from the free radioligand in the solution.[17]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail, and quantify the amount of bound radioactivity in each well using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding counts from all other wells. Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]

cAMP Functional Assay (for EC50 and Efficacy Determination)

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.

Step-by-Step Methodology:

-

Cell Culture and Plating: Culture cells (e.g., CHO or HEK293) stably expressing the dopamine receptor of interest in an appropriate medium. Seed the cells into 96-well or 384-well assay plates and grow them to near confluency.[18]

-

Assay for D1 Receptor (Gs-coupled):

-

Replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[19][20]

-

-

Assay for D2/D3 Receptors (Gi-coupled):

-

The principle is to measure the inhibition of stimulated cAMP production.

-

Pre-treat cells with varying concentrations of this compound.

-

Add a known adenylyl cyclase activator, such as Forskolin, to all wells (except the negative control) to stimulate cAMP production.[18]

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and quantify cAMP levels as described above. The agonist activity of this compound will be observed as a concentration-dependent decrease in the Forskolin-stimulated cAMP signal.[21]

-

-

Data Analysis: Plot the measured cAMP levels (or the corresponding signal) against the logarithm of the agonist (this compound) concentration.

-

For D1 agonism, fit the data to a sigmoidal agonist dose-response curve to determine the EC50 (potency) and the maximum effect (Emax, efficacy).

-

For D2/D3 agonism, fit the data to a sigmoidal antagonist/inhibitor dose-response curve to determine the IC50 (potency of inhibition) and Emax.

-

Conclusion

This compound's mechanism of action is defined by its status as a high-potency, full agonist at D1, D2, and D3 dopamine receptors.[11][12] Its unique profile, particularly its potent functional agonism at the D1 receptor, distinguishes it from many other dopamine agonists and likely contributes to its clinical efficacy in treating the motor symptoms of Parkinson's disease.[1] The high affinity and potency at the D3 receptor may also play a role in its effects on non-motor symptoms.[1][9] Understanding this multi-receptor engagement is critical for drug development professionals and researchers seeking to refine dopaminergic therapies. The experimental frameworks provided herein offer a validated pathway for the precise characterization of these complex ligand-receptor interactions.

References

- Consensus. Mechanisms of dopamine D1 receptor signaling in neuronal plasticity. Vertex AI Search.

-

Wood, M., et al. (2015). This compound is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 172(4), 1124–1137. [Link]

-

Wood, M., et al. (2015). This compound is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. PubMed. [Link]

-

Levant, B. (1997). Signaling mechanisms of the D3 dopamine receptor. PubMed. [Link]

- Patsnap Synapse. (2024). What is the mechanism of this compound?

-

Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. [Link]

-

Lanza, K., & Bishop, C. (2021). Theoretical signaling pathways of the dopamine D1/D3 receptors in the healthy, Parkinsonian or dyskinetic striatum. ResearchGate. [Link]

-

Nishi, A., et al. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in Neuroanatomy. [Link]

-

Contreras, J. E. (2019). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. ACS Chemical Neuroscience, 10(7), 3091-3102. [Link]

- ResearchGate. (n.d.). Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts its function in both GPCR-mediated and GPCR-independent pathways.

-

Işık, M., & Sevin, G. A. (2022). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 42(4), 384-394. [Link]

-

Undie, A. S. (2010). Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation. Pharmacology & Therapeutics, 128(3), 420-435. [Link]

- Consensus. Dopamine D1 receptor signaling pathways in stress resilience. Vertex AI Search.

-

Perreault, M. L., et al. (2014). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. [Link]

-

Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Yale Journal of Biology and Medicine, 87(4), 395-407. [Link]

- Wikipedia. (n.d.). Dopamine receptor D3. Wikipedia.

- Request PDF. (2015). This compound is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors.

-

Faggioni, F., et al. (2016). In vivo dopamine agonist properties of this compound: Role of D1 and D2 receptors. PubMed. [Link]

-

Eglen, R. M., & Wong, E. H. (1999). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [Link]

-

Scheller, D., et al. (2009). The in vitro receptor profile of this compound: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(1), 73-86. [Link]

- Wikipedia. (n.d.). Dopamine receptor. Wikipedia.

- R&D Systems. (n.d.).

- Faggioni, F., et al. (2016). In vivo dopamine agonist properties of this compound: Role of D1 and D2 receptors. European Journal of Pharmacology, 791, 725-730.

-

Ouchi, M., et al. (2019). Acute vs chronic effects of D1/D2 dopamininergic agonist (this compound) on lower urinary tract function in Parkinson's diseases model rats. International Continence Society. [Link]

- Science.gov. (n.d.). dopamine agonist this compound: Topics. Science.gov.

- BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay. BenchChem.

-

Van der Wath, R. C., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link]

- Stark, H., & Hübner, H. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

- Van der Wath, R. C., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.

- Request PDF. (2009). The in vitro receptor profile of this compound: A new agent for the treatment of Parkinson's disease.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

-

Innoprot. (n.d.). D1 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

-

Zhuang, Y., et al. (2022). Polypharmacological profile of this compound. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. [Link]

- Eurofins Discovery. (n.d.). D2S Rat Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery.

- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell. Revvity.

- Mayo Clinic. (2025). This compound (transdermal route). Mayo Clinic.

-

UCB S.A. (n.d.). Dopamine Agonist - NEUPRO® (this compound transdermal system). NEUPRO. [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 8. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]

- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The in vitro receptor profile of this compound: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo dopamine agonist properties of this compound: Role of D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portal.research.lu.se [portal.research.lu.se]

- 16. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. innoprot.com [innoprot.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. innoprot.com [innoprot.com]

An In-depth Technical Guide to the Receptor Profile and Selectivity of Rotigotine

Executive Summary

Rotigotine is a non-ergoline dopamine agonist distinguished by a unique and broad receptor interaction profile. Administered via a transdermal patch for continuous 24-hour drug delivery, it is utilized in the management of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2] Unlike many dopamine agonists that exhibit high selectivity for the D2-like receptor family, this compound's therapeutic efficacy is underpinned by its activity across all five dopamine receptor subtypes (D1-D5), coupled with significant interactions at specific serotonin and adrenergic receptors.[3][4] This guide provides a detailed technical analysis of this compound's receptor binding affinity, functional potency, and selectivity, contextualizing its pharmacological signature within the landscape of dopaminergic therapies. We will explore the experimental methodologies used to characterize this profile and discuss the functional consequences of its multi-receptor engagement.

The Dopaminergic Receptor Profile: A Tale of Affinity vs. Function

The characterization of a dopamine agonist begins with its binding affinity (Kᵢ) for the dopamine receptor subtypes. However, a comprehensive understanding requires analysis of its functional potency (EC₅₀) and intrinsic efficacy (i.e., whether it is a full or partial agonist). This compound presents a compelling case where binding affinity alone does not fully predict its functional activity, particularly at the D1 receptor.

Receptor Binding Affinity

In standard radioligand binding assays, this compound demonstrates a clear preference for the dopamine D3 receptor, followed by other D2-like receptors (D2, D4), the D5 receptor, and finally the D1 receptor.[1][5] This hierarchy suggests a D3-preferring compound. However, it is crucial to note that its affinity for all subtypes is within a nanomolar range, indicating potent interaction across the entire dopamine receptor family.

Studies have shown that using the agonist radioligand [³H]this compound, as opposed to traditional antagonist radioligands, can provide more accurate estimates of agonist affinity, confirming high-affinity binding across D1, D2, and D3 subtypes.[6]

Table 1: this compound In Vitro Receptor Binding Affinities (Kᵢ)

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Source(s) |

| Dopamine D3 | 0.71 | [1][5] |

| Dopamine D4.2 | 3.9 | [1][5] |

| Dopamine D5 | 5.4 | [1][5] |

| Dopamine D4.7 | 5.9 | [1][5] |

| Dopamine D2 | 13.5 | [1][5] |

| Dopamine D4.4 | 15 | [1][5] |

| Dopamine D1 | 83 | [1][5] |

| Serotonin 5-HT1A | 30 | [5][7] |

| Adrenergic α2B | 27 | [5][7] |

This table summarizes data from competitive binding assays, providing a quantitative overview of this compound's affinity for key CNS receptors.

Functional Potency and Intrinsic Activity

While binding assays measure the "stickiness" of a ligand, functional assays measure its ability to activate the receptor and trigger downstream signaling. In functional reporter-gene assays, this compound behaves as a full agonist at D1, D2, and D3 receptors.[5][8]

A pivotal finding is that despite its ~100-fold lower binding affinity for the D1 receptor compared to the D3 receptor, this compound demonstrates potent functional agonism at the D1 receptor, with a potency similar to that observed at D2 and D3 receptors.[6][8] This potent D1 agonism is a key differentiator from other widely used non-ergoline agonists like pramipexole and ropinirole, which lack significant activity at D1 receptors.[8] this compound's profile, with its combined D1-like and D2-like receptor stimulation, more closely resembles that of apomorphine.[1][6]

The rank order of functional potency is generally D3 > D2 > D1 ≈ D5 > D4.[5] At the D3 and D2 receptors, this compound's potency is reported to be 2,600 and 53 times higher than that of endogenous dopamine, respectively.[5][7]

Figure 1: Canonical signaling pathways for D1-like and D2-like dopamine receptors activated by this compound.

Profile Beyond Dopamine: Serotonergic and Adrenergic Interactions

A complete pharmacological profile requires screening against a broad panel of non-dopaminergic receptors. This compound exhibits clinically relevant activity at two other sites.

-

Serotonin 5-HT1A Receptor Agonism: this compound acts as a partial agonist at the 5-HT1A receptor.[1][5] This activity may contribute to its efficacy profile, potentially influencing mood and offering antidepressant effects, a property observed with other dopamine agonists.[1][9]

-

Alpha-2B Adrenergic Receptor Antagonism: this compound is an antagonist at α2B adrenergic receptors.[5][7] The clinical significance of this interaction is still under investigation but could contribute to its overall neurochemical modulation.

Importantly, this compound does not interact with the 5-HT2B receptor, an interaction associated with cardiac valvulopathy seen with some older, ergot-derived dopamine agonists.[10]

Experimental Protocols: A Self-Validating System

The data presented in this guide are derived from robust, validated in vitro pharmacological assays. The following protocols outline the standard methodologies for determining receptor binding affinity and functional agonism.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for a target receptor by measuring its ability to displace a specific radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing dopamine D3 receptors).

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances.

-

Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D3), and varying concentrations of unlabeled this compound.

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known non-labeled antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation & Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters multiple times with an ice-cold buffer to reduce non-specific adhesion.

-

Place the filter discs in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

-

Figure 2: High-level workflow for a competitive radioligand binding assay.

Protocol: cAMP Functional Assay (for Gs/Gi-coupled Receptors)

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

Methodology:

-

Cell Culture and Plating:

-

Use a cell line (e.g., HEK293) stably expressing the receptor of interest (e.g., dopamine D1 for Gs-coupling or D2 for Gi-coupling).

-

Plate the cells in a suitable format (e.g., 96-well or 384-well plate) and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and amplify the signal.

-

For Gi-coupled receptors (D2, D3, D4): Add a stimulant of adenylyl cyclase, such as Forskolin, to all wells to induce a measurable baseline level of cAMP. This compound's inhibitory effect will be measured against this stimulated level.

-

Add varying concentrations of this compound to the wells. Include a control with only buffer (and Forskolin for Gi assays).

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Cell Lysis and Signal Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Perform the detection reaction. For example, in a competitive immunoassay like HTRF, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced.

-

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Convert the raw signal data to cAMP concentrations.

-

Plot the cAMP concentration (or % of maximal response) against the log concentration of this compound.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

-

Conclusion and Field Perspective

The pharmacological profile of this compound is that of a broad-spectrum dopamine receptor agonist with a unique combination of high affinity for D3 receptors and potent, full agonism across D1, D2, and D3 receptors.[5][8][10] This profile distinguishes it from more selective D2/D3 agonists and may account for its wide range of efficacy in treating both motor and non-motor symptoms of Parkinson's disease. The additional partial agonism at 5-HT1A receptors and antagonism at α2B receptors further add to its complex mechanism of action, potentially contributing to its overall clinical utility.[1][5] For drug development professionals, this compound serves as an important case study demonstrating that a multi-receptor engagement strategy, rather than high selectivity for a single subtype, can yield a successful therapeutic agent for complex neurological disorders.

References

-

Elshoff, J. P., et al. (2012). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of this compound Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs, 72(12), 1439-1461. [Link]

-

Wood, M., et al. (2015). This compound is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 172(4), 1124-1137. [Link]

-

Scheller, D., et al. (2009). The in vitro receptor profile of this compound: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(1), 73-86. [Link]

-

Wood, M., et al. (2015). This compound is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology. [Link]

-

ResearchGate. (n.d.). The in vitro receptor profile of this compound: A new agent for the treatment of Parkinson's disease. Request PDF. [Link]

-

Chen, J. J., et al. (2009). Transdermal this compound: a clinically innovative dopamine-receptor agonist for the management of Parkinson's disease. Pharmacotherapy, 29(12), 1452-1467. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 59227. [Link]

-

Patsnap. (2024). What is the mechanism of this compound? Synapse. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Ferini-Strambi, L., et al. (2016). Clinical pharmacology and efficacy of this compound (Neupro® patch) in the treatment of restless leg syndrome. Expert Opinion on Drug Metabolism & Toxicology, 12(8), 967-976. [Link]

-

Ferini-Strambi, L., et al. (2016). Clinical pharmacology and efficacy of this compound (Neupro® patch) in the treatment of restless leg syndrome. Taylor & Francis Online. [Link]

-

Science.gov. (n.d.). dopamine agonist this compound: Topics. [Link]

-

Metta, V., & Chaudhuri, K. R. (2006). This compound transdermal system: a short review. Therapeutics and Clinical Risk Management, 2(3), 295-302. [Link]

-

ResearchGate. (n.d.). The Development of the this compound Transdermal Patch. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. The in vitro receptor profile of this compound: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of this compound Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological properties of non-ergoline dopamine agonists

Non-ergoline dopamine agonists have fundamentally improved the therapeutic landscape for Parkinson's disease by providing a safer and more selective alternative to older ergot-derived agents. [10]Their pharmacological profiles, characterized by high affinity for D2-like receptors, are central to their clinical efficacy. [8][9]A thorough understanding of their specific receptor interactions, signaling mechanisms, and pharmacokinetic properties—as determined by the robust experimental workflows detailed herein—is essential for both optimizing their clinical use and guiding the development of the next generation of therapeutics. Future research is focused on developing agonists with even more refined receptor selectivity profiles (e.g., subtype-selective D3 agonists or partial agonists) and novel delivery mechanisms to provide more continuous and physiological dopaminergic stimulation, further enhancing therapeutic benefit while minimizing adverse effects. [1][2][28]

References

-

Tulloch, I. F. (1997). Pharmacologic profile of ropinirole: a nonergoline dopamine agonist. Neurology, 49(1 Suppl 1), S58-62. [Link]

-

Wu, T., et al. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [Link]

-

Tulloch, I. F. (1997). Pharmacologic profile of ropinirole: A nonergoline dopamine agonist. Neurology.org. [Link]

-

Yuan, D., et al. (2021). Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell Research. [Link]

-

Cerri, S., & Blandini, F. (2020). An update on the use of non-ergot dopamine agonists for the treatment of Parkinson's disease. Expert Opinion on Pharmacotherapy, 21(12), 1495-1506. [Link]

-

Contin, M., et al. (2019). Clinical pharmacokinetics of pramipexole, ropinirole and this compound in patients with Parkinson's disease. Parkinsonism & Related Disorders, 61, 111-117. [Link]

-

Jing, X. Z., et al. (2023). Advances in the Therapeutic Use of Non-Ergot Dopamine Agonists in the Treatment of Motor and Non-Motor Symptoms of Parkinson's Disease. Current Neuropharmacology, 21(5), 1224-1240. [Link]

-

Khan, Z., & Tiu, V. (2023). Dopamine Agonists. StatPearls. [Link]

-

Wikipedia. (n.d.). Dopamine agonist. [Link]

-

ResearchGate. (n.d.). Signaling pathways of D1-and D2-like dopamine receptors. [Link]

-

Consensus. (n.d.). Mechanisms of D1 and D2 receptor roles in striatal plasticity. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Eurofins DiscoverX. (n.d.). D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]

-

Leysen, D., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(3), 264-274. [Link]

-

Sa, M., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1133967. [Link]

-

Jenner, P. (2005). Dopamine agonists, receptor selectivity and dyskinesia induction in Parkinson's disease. Current Opinion in Neurology, 18(Suppl 1), S1-S7. [Link]

-

Hübner, H. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

-

Innoprot. (n.d.). D1 Dopamine Receptor Assay. [Link]

-

MediSearch. (n.d.). What is a non-ergot dopamine agonist drug. [Link]

-

Regulations.gov. (n.d.). Appendix A: Product Inserts pramipexole, ropinirole, this compound. [Link]

-

Jing, X. Z., et al. (2023). Advances in the Therapeutic Use of Non-Ergot Dopamine Agonists in the Treatment of Motor and Non-Motor Symptoms of Parkinson's Disease. Current Neuropharmacology, 21(5), 1224-1240. [Link]

-

ResearchGate. (n.d.). (PDF) Dopamine Receptor Agonists for the Treatment of Early or Advanced Parkinson's Disease. [Link]

-

Stratowa, C., et al. (1995). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of Receptor and Signal Transduction Research, 15(1-4), 647-660. [Link]

-

Elshoff, J. P., et al. (2012). Overnight switch from ropinirole to transdermal this compound patch in patients with Parkinson disease. Clinical Neuropharmacology, 35(1), 1-5. [Link]

-

ResearchGate. (n.d.). An update on the use of non-ergot dopamine agonists for the treatment of Parkinson's disease | Request PDF. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

-

Stoddart, L. A., et al. (2021). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. Molecular Pharmacology, 100(2), 110-121. [Link]

-

Gonzalez-Islas, C., & Hablitz, J. J. (2004). Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex. Journal of Neuroscience, 24(47), 10724-10735. [Link]

-

Gonzalez-Islas, C., & Hablitz, J. J. (2004). Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex. Journal of Neuroscience. [Link]

-

ResearchGate. (n.d.). Clinical pharmacokinetics of pramipexole, ropinirole and this compound in patients with Parkinson's disease | Request PDF. [Link]

-

ResearchGate. (n.d.). Dopamine agonists: their role in the treatment of Parkinson's disease. [Link]

-

Zhang, D., et al. (2022). Efficacy and safety of non-ergot dopamine-receptor agonists as an adjunct to levodopa in advanced Parkinson's disease: A network meta-analysis. Brain and Behavior, 12(11), e2800. [Link]

-

Cannon, J. G. (1985). Dopamine agonists: structure-activity relationships. Progress in Drug Research, 29, 303-414. [Link]

-

Cannon, J. G. (1983). Structure-activity relationships of dopamine agonists. Annual Review of Pharmacology and Toxicology, 23, 103-129. [Link]

-

Wang, Y., et al. (2021). Computational study on new natural compound agonists of dopamine receptor. Aging, 13(12), 16641-16654. [Link]

-

ResearchGate. (n.d.). Clinical Pharmacokinetics of Ropinirole. [Link]

-

Wikipedia. (n.d.). 5-HT2A receptor. [Link]

-

Quinn, N. P., et al. (1986). Antiparkinsonian activity of a non-ergot dopamine agonist, CV 205-502, in patients with fluctuating Parkinson's disease. Journal of Neurology, Neurosurgery & Psychiatry, 49(10), 1184-1186. [Link]

-

Kaiser, C., & Jain, T. (1984). Structure—Activity Relationships of Dopamine Receptor Agonists. Dopamine Receptor Agonists, 87-137. [Link]

Sources

- 1. An update on the use of non-ergot dopamine agonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in the Therapeutic Use of Non-Ergot Dopamine Agonists in the Treatment of Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medisearch.io [medisearch.io]

- 5. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. Pharmacologic profile of ropinirole: a nonergoline dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. researchgate.net [researchgate.net]

- 14. consensus.app [consensus.app]

- 15. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Therapeutic and Chemical Significance of Rotigotine

An In-Depth Technical Guide to the Synthesis and Chemical Structure Analysis of Rotigotine

This compound is a non-ergoline dopamine agonist renowned for its critical role in managing Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2][3][4][5][6] Marketed under the brand name Neupro, its unique formulation as a once-daily transdermal patch allows for a continuous and stable supply of the drug over 24 hours.[1][3][4][6] This delivery system is designed to mitigate the motor fluctuations that can arise from the pulsatile stimulation of dopamine receptors associated with oral medications.[3][4]

The therapeutic efficacy of this compound stems from its action as an agonist at all five dopamine receptor subtypes (D1-D5), though it exhibits the highest affinity for the D3 receptor.[1][6][7][8][9][10] By mimicking the effects of dopamine in the brain, particularly in the caudate putamen, this compound helps alleviate the motor symptoms characteristic of dopamine deficiency in conditions like Parkinson's disease.[2][10] This guide provides a comprehensive exploration of this compound's chemical structure, delves into established and modern synthetic pathways, and outlines the rigorous analytical methodologies required for its characterization and quality control.

Part 1: Chemical Structure Analysis

A thorough understanding of this compound's molecular architecture is fundamental to appreciating its synthesis and mechanism of action. The molecule's specific stereochemistry and functional groups are directly responsible for its pharmacological activity.

Core Structural Features:

-

IUPAC Name: (6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol[1]

-

Molecular Formula: C₁₉H₂₅NOS[1]

-

Molecular Weight: 315.5 g/mol [1]

The structure is characterized by several key components:

-

Tetralin Core: A 5,6,7,8-tetrahydronaphthalene skeleton provides the rigid framework of the molecule.

-

Chiral Center: The crucial stereocenter is located at the C6 position of the tetralin ring. The pharmacological activity resides exclusively in the (S)-enantiomer. This makes enantioselective synthesis or efficient chiral resolution a paramount challenge in its production.

-

Phenolic Hydroxyl Group: The hydroxyl group at the C1 position is essential for receptor binding and agonist activity.

-

Tertiary Amine: The amine group at C6 is substituted with two distinct alkyl groups: a propyl group and a 2-(thiophen-2-yl)ethyl group. This specific substitution pattern is critical for its affinity and selectivity profile at dopamine receptors.

-

Thiophene Ring: The presence of the thiophene moiety contributes to the overall lipophilicity and receptor interaction profile of the molecule.[11]

Below is a diagram illustrating the key functional components of the this compound molecule.

Caption: Classical synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1: Reductive Amination: This is a highly efficient and reliable method for forming carbon-nitrogen bonds. Starting with 5-methoxy-2-tetralone and n-propylamine, a reducing agent like sodium cyanoborohydride is used to convert the intermediate imine directly to the secondary amine. [12][13]The methoxy group serves as a protecting group for the phenol, preventing it from interfering with subsequent reactions.

-

Step 2: Chiral Resolution: Since the initial amination is not stereoselective, it produces a 50:50 mixture (a racemate) of the (R) and (S) enantiomers. Resolution is the process of separating these enantiomers. This is often achieved by reacting the racemic amine with a chiral acid (a resolving agent), which forms two diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by crystallization. This step is a classic but often resource-intensive method to ensure enantiomeric purity. [14]* Step 3: N-Alkylation: Once the desired (S)-enantiomer of the secondary amine is isolated, the second side chain is introduced. This is typically accomplished by reacting the amine with a suitable electrophile, such as 2-(thiophen-2-yl)ethyl tosylate. The tosylate group is an excellent leaving group, facilitating the nucleophilic attack by the amine to form the final tertiary amine.

-

Step 4: O-Demethylation: The final and critical step is the cleavage of the methyl ether to reveal the phenolic hydroxyl group. Aryl methyl ethers are notoriously stable, requiring a potent Lewis acid like boron tribromide (BBr₃) in a non-protic solvent like dichloromethane (DCM). The reaction is typically performed at low temperatures to control its reactivity. This deprotection is essential, as the free hydroxyl group is required for the drug's pharmacological activity.

Modern Chemoenzymatic Synthesis

To overcome the inefficiencies of classical resolution, modern synthetic chemistry has turned to biocatalysis. A chemoenzymatic approach utilizes enzymes to perform key transformations with exquisite stereoselectivity, offering a greener and more direct route.

A notable strategy employs an imine reductase (IRED) enzyme. [15][16]This enzyme catalyzes the asymmetric reductive amination of a ketone, directly yielding a chiral amine with very high enantiomeric excess. [15][16]This elegant approach bypasses the need for a separate resolution step, significantly shortening the synthesis and improving the overall yield. [15]

Part 3: Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of an Active Pharmaceutical Ingredient (API) like this compound is paramount. A suite of analytical techniques is employed to create a comprehensive quality profile. The primary analytical challenge is to quantify the API accurately while also detecting and identifying any potential process-related impurities or degradation products. []

Caption: Integrated analytical workflow for this compound API characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity assessment and quantitative analysis of this compound. [9]A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential to separate the main compound from any impurities or products formed under stress conditions like oxidation or photolysis. [18][19][20]

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar compounds like this compound. [21] |

| Mobile Phase | Acetonitrile and Phosphate/Formate Buffer | A gradient or isocratic mixture is used to achieve optimal resolution between this compound and its impurities. [20][21][22] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and separation efficiency. [21] |

| Detection | UV at ~225 nm or 278 nm | Wavelengths where the aromatic and thiophene chromophores of this compound absorb strongly, ensuring high sensitivity. [18][21] |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce run time. [21]|

Experimental Protocol: Forced Degradation Study A forced degradation study is a self-validating system for an HPLC method, proving its ability to separate the intact drug from its potential breakdown products.

-

Prepare Stock Solution: Accurately weigh and dissolve this compound API in a suitable diluent (e.g., 30:70 water:methanol) to a concentration of 1.0 mg/mL. [18]2. Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl. Keep the sample at 60°C for a defined period (e.g., 6 hours). Neutralize with 1N NaOH before injection. [18]3. Base Hydrolysis: To an aliquot, add 1N NaOH and keep at 60°C. Neutralize with 1N HCl before injection. [9]4. Oxidative Degradation: To an aliquot, add 20% hydrogen peroxide (H₂O₂) and keep at 60°C. [9][18]this compound is known to be particularly susceptible to oxidation. [][19]5. Thermal Degradation: Place a stock solution in an oven at 105°C for 6 hours. [9]6. Analysis: Inject all stressed samples, along with an unstressed control, into the HPLC system. The method is considered "stability-indicating" if all degradation peaks are well-resolved from the main this compound peak.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular identity of this compound and for elucidating the structures of unknown impurities. When coupled with HPLC (LC-MS), it provides molecular weight data for every peak separated by the chromatograph. [7][23][24]High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound and its degradation products with high accuracy, confirming the C₁₉H₂₅NOS formula. [19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides detailed information about the chemical environment of all hydrogen atoms in the molecule, allowing chemists to piece together its structure. [12][25]For this compound, characteristic signals in the ¹H NMR spectrum in CDCl₃ would include distinct peaks for the aromatic protons on the tetralin and thiophene rings, complex multiplets for the aliphatic protons, and a triplet for the terminal methyl group of the propyl chain. [12][25]Furthermore, quantitative NMR (qNMR) has been developed as a method for the simultaneous quantification of this compound and key excipients in its formulations without the need for chromatographic separation. [26]

Conclusion

This compound stands as a significant achievement in medicinal chemistry, offering a vital therapeutic option for patients with Parkinson's disease and RLS. Its chemical complexity, centered on a critical stereocenter, demands sophisticated and well-controlled synthetic strategies, with modern chemoenzymatic methods paving the way for more efficient and sustainable production. The rigorous application of a multi-faceted analytical workflow, anchored by HPLC, MS, and NMR, is non-negotiable to ensure the quality, safety, and efficacy of the final drug product. This guide highlights the crucial interplay between synthetic design and analytical validation that underpins the development of such an important pharmaceutical agent.

References

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Summary for CID 59227. Retrieved from [Link]

-

Elshoff, J. P., et al. (2012). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of this compound Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs, 72(12), 1639-1654. Available from: [Link]

-

Tang, D., et al. (2024). Chemoenzymatic total synthesis of this compound via IRED-catalyzed reductive amination. Organic & Biomolecular Chemistry, 22(22), 3843-3847. Available from: [Link]

-

Millan, M. J., et al. (2010). This compound is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 160(7), 1684-1697. Available from: [Link]

-

Reddy, B. R., & Ramu, G. (2016). Stability Indicating Method Development and Validation for the Estimation of this compound by Rp-Hplc in Bulk and Pharmaceutical Dosage form. Oriental Journal of Chemistry, 32(3). Available from: [Link]

-

Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. Available from: [Link]

-

Webster, R., et al. (2011). Synthesis of this compound and (S)-8-OH-DPAT. Synfacts, 2011(03), 0248. Available from: [Link]

-

Drugs.com. (2025). This compound Monograph for Professionals. Available from: [Link]

-

Metman, L. V., & Constantinescu, R. (2007). This compound transdermal system: a short review. Expert Review of Neurotherapeutics, 7(12), 1659-1667. Available from: [Link]

-

SIELC Technologies. (n.d.). Separation of this compound hydrochloride on Newcrom R1 HPLC column. Available from: [Link]

-

Splinter, M. Y. (2007). This compound: transdermal dopamine agonist treatment of Parkinson's disease and restless legs syndrome. The Annals of Pharmacotherapy, 41(2), 249-258. Available from: [Link]

-

Science.gov. (n.d.). dopamine agonist this compound: Topics by Science.gov. Available from: [Link]

-

Metman, L. V. (2008). The efficacy of the dopamine agonist this compound in the treatment of Parkinson's disease. Clinical Interventions in Aging, 3(2), 373-381. Available from: [Link]

-

Shekhar, C., et al. (2024). Short Synthesis of Dopamine Agonist this compound. Synthesis, 56(01), 1-5. Available from: [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Kumar, D. S., et al. (2025). Analytical Method Validation on Estimation of this compound in Pharmaceutical Formulations. ResearchGate. Available from: [Link]

-

Chen, Y. C., et al. (2020). The direct analysis of drug distribution of this compound-loaded microspheres from tissue sections by LESA coupled with tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 412(23), 5789-5799. Available from: [Link]

-

Kumar, G. S., et al. (2015). A Stability indicating of this compound in Bulk Drugs by HPLC Assay method. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1599-1610. Available from: [Link]

-

Zhou, X., et al. (2024). Quantitative Analysis of the Components of this compound Prolonged-Release Microspheres for Injection Using Solvent-Suppressed 1H NMR. Molecules, 29(10), 2275. Available from: [Link]

-

Qingmu Pharmaceutical. (2024). Understanding the Chemical Properties of this compound API. Available from: [Link]

-

Tang, D., et al. (2024). Chemoenzymatic total synthesis of this compound via IRED-catalyzed reductive amination. RSC Publishing. Available from: [Link]

-

de Paula, G. R., et al. (2024). Identification and Characterization of this compound Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization. Journal of Pharmaceutical Sciences. Available from: [Link]

- Google Patents. (n.d.). US20110230541A1 - Process for the preparation of this compound.

-

ResearchGate. (n.d.). Molecular structure of this compound and b) overlay of... Retrieved from [Link]

-

ResearchGate. (2026). Development, Validation, and Stability Assessment of High-performance Liquid Chromatography Method for this compound in Pharmaceutical Applications. Available from: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of samples. (a) Spectrum of this compound microspheres... Retrieved from [Link]

-

Al-Janabi, K. S. H. (2023). A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and this compound. Iraqi Academic Scientific Journals. Available from: [Link]

-

Elshoff, J. P., et al. (2007). Steady-state plasma concentration profile of transdermal this compound: an integrated analysis of three, open-label, randomized, phase I multiple dose studies. Clinical Therapeutics, 29(10), 2148-2155. Available from: [Link]

-

ResearchGate. (n.d.). Structure and labeling position of [ 14 C]this compound... Retrieved from [Link]

-

ResearchGate. (n.d.). The this compound biodistribution in tissues determined by... Retrieved from [Link]

- Google Patents. (n.d.). CN104130238A - Preparation method of this compound.

- Google Patents. (n.d.). US20170305877A1 - Processes for the Preparation of this compound and Intermediates Thereof.

-

ACS Publications. (n.d.). Synthesis of Robalzotan, Ebalzotan, and this compound Precursors via the Stereoselective Multienzymatic Cascade Reduction of α,β-Unsaturated Aldehydes. The Journal of Organic Chemistry. Available from: [Link]

-

PubMed. (n.d.). Effects of this compound transdermal system on non-motor symptoms in Parkinson's disease: an overview. Retrieved from [Link]

Sources

- 1. This compound | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: transdermal dopamine agonist treatment of Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The efficacy of the dopamine agonist this compound in the treatment of Parkinson's disease | Nodel | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of this compound Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability Indicating Method Development and Validation for the Estimation of this compound by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 10. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN104130238A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Chemoenzymatic total synthesis of this compound via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 18. rjpbcs.com [rjpbcs.com]

- 19. Identification and Characterization of this compound Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Separation of this compound hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 23. The direct analysis of drug distribution of this compound-loaded microspheres from tissue sections by LESA coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Steady-state plasma concentration profile of transdermal this compound: an integrated analysis of three, open-label, randomized, phase I multiple dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound synthesis - chemicalbook [chemicalbook.com]

- 26. mdpi.com [mdpi.com]

The In Vitro Binding Affinity of Rotigotine to Dopamine Receptor Subtypes: A Technical Guide

Abstract

This technical guide provides a comprehensive examination of the in vitro binding characteristics of Rotigotine, a non-ergoline dopamine agonist, across the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5). Designed for researchers, scientists, and drug development professionals, this document synthesizes key binding affinity (Ki) and functional potency (EC50) data from seminal pharmacological studies. We delve into the causality behind experimental design, offering detailed, field-proven protocols for conducting radioligand binding and GTPγS functional assays to characterize this compound's interaction with these G-protein coupled receptors (GPCRs). Furthermore, this guide illustrates the canonical signaling pathways associated with D1-like and D2-like receptor activation and provides a logical workflow for in vitro receptor profiling. Our objective is to furnish the scientific community with an in-depth, actionable resource that not only presents the pharmacological profile of this compound but also equips researchers with the foundational knowledge to meticulously validate and explore its dopaminergic activity.

Introduction: this compound and the Dopaminergic System

This compound is a key therapeutic agent in the management of Parkinson's disease and Restless Legs Syndrome.[1][2] Its clinical efficacy is intrinsically linked to its interaction with the central dopaminergic system. The dopamine receptor family, comprised of five distinct GPCR subtypes, is broadly classified into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] This classification is based on their primary G-protein coupling and downstream signaling effects. D1-like receptors typically couple to Gαs/olf proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[4][5][6] Conversely, D2-like receptors primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP.[3][7]

The nuanced clinical profile of a dopamine agonist is dictated by its specific binding affinity and functional activity at each of these receptor subtypes. A thorough in vitro characterization is therefore a cornerstone of its pharmacological assessment. This guide will focus on the established in vitro binding profile of this compound and the methodologies used to determine it.

This compound's Binding and Functional Profile at Dopamine Receptors

In vitro studies have consistently demonstrated that this compound is a potent agonist at all five dopamine receptor subtypes, albeit with a distinct affinity profile.[8][9] Standard radioligand binding assays reveal that this compound possesses the highest affinity for the D3 receptor, followed by the D2, D4, and D5 receptors, with a notably lower affinity for the D1 receptor.[10]

However, a critical insight from functional assays is that this compound's potency as an agonist does not always directly correlate with its binding affinity. For instance, despite its lower binding affinity for the D1 receptor, this compound acts as a potent, full agonist at this subtype, with a functional potency similar to that observed at D2 and D3 receptors.[11][12] This disparity between binding affinity (Ki) and functional potency (EC50) can be attributed to several factors, including receptor reserve and the different conformational states of the receptor favored by agonists versus antagonists.[11]

Quantitative Data Summary

The following tables summarize the in vitro binding affinity (Ki) and functional potency (pEC50) of this compound for human dopamine receptor subtypes, primarily based on the seminal work by Scheller et al. (2009).[10]

Table 1: In Vitro Binding Affinity (Ki) of this compound for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference Radioligand Used in Cited Study |

| D1 | 83 | [³H]-SCH23390 |

| D2 | 13.5 | [³H]-Spiperone |

| D3 | 0.71 | [³H]-Spiperone |

| D4.4 | 15 | [³H]-Spiperone |

| D5 | 5.4 | [³H]-SCH23390 |

| Data sourced from Scheller et al., 2009.[10] |

Table 2: In Vitro Functional Potency (pEC50) of this compound at Human Dopamine Receptor Subtypes

| Receptor Subtype | pEC50 | Functional Assay Type |

| D1 | ~9.0 | Reporter Gene Assay |

| D2L | ~8.6 - 9.4 | Reporter Gene Assay |

| D3 | ~9.7 | Reporter Gene Assay |

| D4.4 | <7.7 | Reporter Gene Assay |

| D5 | ~9.0 | Reporter Gene Assay |

| Data sourced from Scheller et al., 2009 and Wood et al., 2015.[10][11] |

Methodologies for In Vitro Characterization

The determination of a compound's binding affinity and functional activity at a specific receptor subtype requires robust and validated in vitro assays. This section provides detailed protocols for a competitive radioligand binding assay to determine the inhibition constant (Ki) and a [³⁵S]GTPγS binding assay to assess functional agonism (EC50 and Emax).

Experimental Workflow Overview

The logical progression of in vitro characterization begins with establishing the binding affinity of the test compound, followed by the determination of its functional consequence upon binding.

Caption: Logical workflow for in vitro characterization of a GPCR ligand.

Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand from a specific dopamine receptor subtype.

Causality: The principle lies in the law of mass action. This compound and a radiolabeled ligand with known affinity (Kd) for the receptor will compete for the same binding site. By measuring the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (the IC50), we can calculate its inhibition constant (Ki) using the Cheng-Prusoff equation.[11][13] This provides a standardized measure of binding affinity.

Step-by-Step Methodology:

-

Cell Membrane Preparation:

-

Culture cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[14]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[14]

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, 10% sucrose, pH 7.4), determine the protein concentration (e.g., via BCA assay), and store aliquots at -80°C.[2][14]

-

-

Assay Setup (96-well plate format):

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Radioligands:

-

Prepare serial dilutions of unlabeled this compound.

-

To each well, add in the following order:

-

Assay Buffer.

-

Unlabeled this compound solution (or buffer for total binding).

-

A high concentration of a non-structurally related antagonist (e.g., 10 µM (+)-Butaclamol) for non-specific binding (NSB) determination.[17]

-

Thawed membrane preparation (typically 5-50 µg protein/well).[14]

-

Radioligand at a fixed concentration (typically at or near its Kd value).

-

-

-

Incubation:

-

Termination and Filtration:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[14]

-

Quickly wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[14]

-

-

Quantification and Data Analysis:

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation :[11]

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Protocol: [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of a Gαi/o-coupled dopamine receptor (D2, D3, D4) by this compound.

Causality: Agonist binding to a GPCR promotes a conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit.[3] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates.[19][20] The amount of incorporated radioactivity is directly proportional to the level of G-protein activation, thus providing a measure of the agonist's efficacy and potency (Emax and EC50).[21][22]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare membranes from cells expressing the D2-like receptor of interest as described in section 3.2.1.

-

-

Assay Setup (96-well plate format):

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Prepare serial dilutions of this compound.

-

To each well, add in the following order:

-

Assay Buffer.

-

GDP (typically 10-30 µM, to ensure G-proteins are in an inactive state).

-

Membrane preparation (5-20 µg protein/well).

-

This compound solution (or buffer for basal activity).

-